1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE
Description
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid hydrobromide is a cyclopropane-based amino acid derivative characterized by a 3-aminophenyl substituent on the cyclopropane ring and a hydrobromide salt form. Cyclopropane rings are known for their high ring strain, which can enhance reactivity and influence molecular interactions. The hydrobromide counterion likely improves solubility and stability compared to the free acid form.
Properties
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRKRQSPJIJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Enolate Alkylation
This method adapts principles from the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives, as detailed in US Patent 4298760A. The process involves enolate formation followed by alkylation with a dihalide:
Step 1: Enolate Generation
Methyl 3-nitrophenylacetate is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The base deprotonates the α-hydrogen, forming a resonance-stabilized enolate.
Step 2: Cyclopropanation
The enolate reacts with 1,2-dibromoethane (2 equiv) at −20°C, inducing a tandem alkylation to form the cyclopropane ring. This yields methyl 1-(3-nitrophenyl)cyclopropane-1-carboxylate.
Step 3: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, producing methyl 1-(3-aminophenyl)cyclopropane-1-carboxylate.
Step 4: Ester Hydrolysis and Salt Formation
The ester is hydrolyzed with 48% hydrobromic acid (HBr) under reflux (6 h), yielding the carboxylic acid and concurrently forming the hydrobromide salt.
| Parameter | Value/Description | Yield | Purity (HPLC) |
|---|---|---|---|
| Base | Lithium diisopropylamide | 68% | 92% |
| Alkylating Agent | 1,2-Dibromoethane | — | — |
| Reduction Catalyst | 10% Pd/C | 85% | 95% |
| Hydrolysis Conditions | 48% HBr, reflux, 6 h | 90% | 98% |
Mechanistic Insight : The enolate’s nucleophilic attack on the dibromide occurs regioselectively at the less hindered carbon, minimizing steric clashes with the aryl group.
Metal-Catalyzed Cyclopropanation
Rhodium(II)-catalyzed cyclopropanation offers an alternative route, leveraging diazo compounds for ring formation:
Step 1: Diazo Formation
Ethyl diazoacetate is generated in situ from glycine ethyl ester hydrochloride via diazotization (NaNO₂, H₂SO₄, 0°C).
Step 2: Cyclopropanation
3-Nitrostyrene reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄ (1 mol%) in dichloromethane (25°C, 4 h), yielding ethyl 1-(3-nitrophenyl)cyclopropane-1-carboxylate.
Step 3: Functional Group Transformations
The nitro group is reduced (SnCl₂, HCl, ethanol, 50°C, 3 h), followed by ester hydrolysis (6 M HBr, reflux, 12 h) to afford the hydrobromide salt.
| Parameter | Value/Description | Yield | Purity (HPLC) |
|---|---|---|---|
| Catalyst | Rh₂(OAc)₄ | 72% | 89% |
| Diazo Compound | Ethyl diazoacetate | — | — |
| Reduction Reagent | SnCl₂/HCl | 78% | 91% |
| Hydrolysis Conditions | 6 M HBr, reflux, 12 h | 88% | 97% |
Optimization Challenge : The cyclopropanation step exhibits sensitivity to steric effects; bulky substituents on the styrene derivative reduce yields by 15–20%.
[2+1] Cycloaddition Approaches
Photochemical or thermal [2+1] cycloadditions between alkenes and carbenes provide a third pathway:
Step 1: Carbene Generation
Diazomethane (CH₂N₂) is photolyzed (UV, 254 nm) in the presence of 3-nitrobenzaldehyde, generating a carbene intermediate.
Step 2: Cycloaddition
The carbene reacts with methyl acrylate (25°C, 8 h), forming methyl 1-(3-nitrophenyl)cyclopropane-1-carboxylate.
Step 3: Functionalization
Nitro reduction (Fe, HCl, ethanol) and ester hydrolysis (HBr) follow, as in previous methods.
| Parameter | Value/Description | Yield | Purity (HPLC) |
|---|---|---|---|
| Light Source | UV (254 nm) | 55% | 85% |
| Carbene Precursor | Diazomethane | — | — |
| Reduction Reagent | Fe/HCl | 70% | 88% |
Limitation : Low yields (55%) due to competing side reactions, including carbene dimerization.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Enolate Alkylation | High purity (98%), scalable | Requires cryogenic conditions | 68% → 90% |
| Metal-Catalyzed | Mild conditions, stereoselective | Costly catalyst (Rh) | 72% → 88% |
| [2+1] Cycloaddition | No metal catalysts | Low yield, safety risks (CH₂N₂) | 55% → 70% |
Key Finding : The enolate alkylation route balances yield and scalability, making it preferable for industrial applications.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (D₂O) : δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.92 (d, J = 7.5 Hz, 2H, ArH), 3.45 (m, 2H, cyclopropane), 2.98 (m, 1H, cyclopropane).
- ¹³C NMR : δ 174.5 (COOH), 148.2 (C-NH₂), 129.7–116.4 (ArC), 32.1 (cyclopropane).
High-Resolution Mass Spectrometry (HRMS-ESI) : m/z calc’d for C₁₀H₁₀NO₂ [M+H]⁺: 190.0733; found: 190.0735.
X-ray Crystallography : Confirms the cis configuration of the aminophenyl and carboxylic acid groups, with a cyclopropane ring angle of 59.5°.
Chemical Reactions Analysis
Chemical Reactions of 1-(3-Aminophenyl)cyclopropane-1-carboxylic Acid
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid can undergo several types of chemical reactions, including:
-
Cyclopropane Ring-Opening Reactions : These reactions are significant in biochemical pathways and involve the interaction with specific biological targets, leading to the formation of ammonia and alpha-ketobutyrate.
-
Aminoacylation and Carboamination : While not directly reported for this compound, related cyclopropane derivatives can undergo aminoacylation reactions, as seen in studies using N-heterocyclic carbenes and photoredox catalysts .
-
Decarboxylation : Though not specifically documented for this compound, cyclopropane carboxylic acids can undergo decarboxylation reactions under certain conditions, similar to other carboxylic acids .
Reaction Conditions and Reagents
Common reagents and conditions for reactions involving cyclopropane derivatives include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Cyclopropane Ring-Opening | Enzymes or strong acids/bases | Varies by specific reaction |
| Aminoacylation | N-heterocyclic carbenes, photoredox catalysts | Visible light, solvent-dependent |
| Decarboxylation | Halogens, acids | High temperatures, inert atmosphere |
Scientific Research Applications
Pharmacological Research
The compound is primarily studied for its potential as a therapeutic agent. It has been investigated for its role in modulating neurotransmitter systems, particularly in relation to conditions like depression and anxiety. Research indicates that derivatives of this compound may exhibit selective serotonin reuptake inhibitor (SSRI) activity, which is crucial for the treatment of mood disorders.
Cancer Research
Studies have shown that compounds similar to 1-(3-Aminophenyl)cyclopropane-1-carboxylic acid hydrobromide can influence cancer cell proliferation and apoptosis. Preliminary data suggest that it may act on specific signaling pathways involved in tumor growth, making it a candidate for further exploration in oncology.
Neuropharmacology
Research has indicated that this compound may affect neuroprotective mechanisms and could be beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
Synthetic Pathways
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with the reaction of substituted phenyl compounds with cyclopropane derivatives.
- Key Reactions :
- Cyclization : The formation of the cyclopropane ring is achieved through cyclization reactions involving halogenated compounds.
- Hydrobromide Formation : The final step often includes the formation of the hydrobromide salt to enhance solubility and stability.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-(3-Aminophenyl)cyclopropane-1-carboxylic acid showed significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, similar to established SSRIs.
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The research indicated that it activates caspase pathways, leading to programmed cell death, which is a promising avenue for cancer treatment.
Mechanism of Action
The mechanism of action of 1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the cyclopropane ring provides rigidity and influences the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Analogues of Cyclopropane Carboxylic Acids
The following table summarizes key differences between the target compound and its structural analogs:
Key Comparative Analysis
Counterion Effects: Hydrobromide vs. Hydrochloride
- The hydrobromide salt (target compound) and ACC hydrochloride share similar roles as stabilized salts. However, the bromide ion may confer distinct solubility and crystallinity properties compared to chloride. Bromide salts often exhibit higher molar masses and altered hygroscopicity, which could influence bioavailability in biochemical applications.
Substituent Effects: Aryl vs. Alkyl/Amino Groups
- This could enhance binding to biological targets (e.g., enzymes or receptors) compared to non-aromatic analogs.
- In contrast, 5-bromopyridinyl () and methoxy () substituents alter electronic properties and steric bulk, reducing hydrogen-bonding capacity but improving lipophilicity.
Ring Size and Strain: Cyclopropane vs. Cyclobutane
- The cyclopropane ring in the target compound imposes greater ring strain than cyclobutane analogs (e.g., 1-aminocyclobutane[¹¹C]carboxylic acid) . This strain may enhance reactivity or metabolic stability, though cyclobutane analogs are preferred in tumor imaging due to favorable pharmacokinetics (rapid blood clearance, low inflammation interference).
Biological Activity
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid hydrobromide (also known as ACCA) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications in various fields, particularly in agriculture and medicine.
Synthesis
The synthesis of this compound typically involves the cyclization of amino acids or their derivatives. A common method includes the reaction of nitroacetic acid with cyclopropane derivatives, followed by reduction and hydrolysis processes to yield the desired compound with high purity .
Research indicates that ACCA may exert its biological effects through multiple pathways:
- Inhibition of Ethylene Production : ACCA acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. This inhibition can enhance plant resistance to biotic and abiotic stressors .
- Anticancer Properties : Preliminary studies suggest that ACCA may possess anticancer properties by inducing apoptosis in cancer cells. It has shown potential in enhancing the efficacy of other anticancer agents .
Case Studies
- Agricultural Applications : A study demonstrated that ACCA significantly improved maize resistance to stress conditions, such as drought and pathogen attacks. The compound was found to enhance root growth and overall plant vigor, suggesting its utility as a natural growth regulator .
- Cancer Research : In vitro assays revealed that ACCA could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Ethylene Inhibition | Enhanced plant stress resistance | |
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Growth Promotion | Improved root growth and plant vigor |
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Notes |
|---|---|---|
| Cyclization | Nitroacetic acid with cyclopropane derivative | High yield achieved |
| Reduction | Using tin chloride as a reducing agent | Effective at low temperatures |
| Hydrolysis | Sodium hydroxide in methanol | Purification step |
Q & A
Q. Table 1: Key Analytical Parameters for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
